N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide
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Description
The compound is a derivative of indole, a heterocyclic compound . Indoles are significant in natural products and drugs, playing a crucial role in cell biology . They are often used in the synthesis of various organic compounds and have been found in many important synthetic drug molecules .
Synthesis Analysis
The compound can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, among others .Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . They are also substrates for asymmetric dearomatisation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques such as FT-IR, 1H-NMR, and ESI-MS .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-11(2)7-15-9-18(24-20(26)23-15)19(25)21-10-14-5-6-17-16(8-14)12(3)13(4)22-17/h5-6,8-9,11,22H,7,10H2,1-4H3,(H,21,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSWHTQOQQPLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)C3=NC(=O)NC(=C3)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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